[1-(4-Fluorophenyl)cyclopropyl]methanamine
Overview
Description
“[1-(4-Fluorophenyl)cyclopropyl]methanamine” is a chemical compound with the empirical formula C10H12FN . It is also known as 1-Cyclopropyl-1-(4-fluorophenyl)methanamine .
Molecular Structure Analysis
The molecular structure of [1-(4-Fluorophenyl)cyclopropyl]methanamine consists of a cyclopropyl group attached to a methanamine moiety, which is further connected to a 4-fluorophenyl group .Scientific Research Applications
Biased Agonists of Serotonin 5-HT1A Receptors
[1-(4-Fluorophenyl)cyclopropyl]methanamine derivatives have been explored as potential biased agonists of serotonin 5-HT1A receptors. This research focuses on their application in antidepressant therapies. In one study, novel derivatives demonstrated high 5-HT1A receptor affinity, selectivity, and favorable drug-like properties, including robust antidepressant-like activity (Sniecikowska et al., 2019).
Synthesis of 2-(2-Arylcyclopropyl)glycines
The compound has been used in the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, which are considered as conformationally restricted homophenylalanine analogs. This process involves several synthetic steps starting from simple aromatic aldehydes, demonstrating its versatility in organic synthesis (Demir et al., 2004).
Antiviral Activity Evaluation
[1-(4-Fluorophenyl)cyclopropyl]methanamine derivatives have been evaluated for their antiviral activity. Certain derivatives showed significant inhibition against influenza A virus, suggesting their potential as anti-influenza A virus agents (Kolocouris et al., 1994).
Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide
The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the utility of [1-(4-Fluorophenyl)cyclopropyl]methanamine in producing targeted compounds with potential pharmacological applications. This synthesis involves multi-step nucleophilic substitution reactions (Zhou et al., 2021).
Cationic Polymerization of Substituted Vinylcyclopropanes
Research has explored the photoinitiated cationic polymerization of substituted vinylcyclopropanes, including derivatives of [1-(4-Fluorophenyl)cyclopropyl]methanamine. This study contributes to the understanding of polymerization processes and the potential development of new polymeric materials (Al-Doaiss et al., 2005).
Anti-Tubercular and Antimalarial Agents
Compounds synthesized from 4-fluorochalcones, closely related to [1-(4-Fluorophenyl)cyclopropyl]methanamine, have been screened for antitubercular and antimalarial activities. These compounds demonstrated significant in vitro activities against Mycobacterium tuberculosis and Plasmodium falciparum (Ajay et al., 2010).
properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUFNBWJGVYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602562 | |
Record name | 1-[1-(4-Fluorophenyl)cyclopropyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluorophenyl)cyclopropyl]methanamine | |
CAS RN |
75180-46-0 | |
Record name | 1-[1-(4-Fluorophenyl)cyclopropyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(4-fluorophenyl)cyclopropyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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